molecular formula C10H14N2O2 B3321081 Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-42-3

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B3321081
CAS No.: 131020-42-3
M. Wt: 194.23 g/mol
InChI Key: QESIQRNNBMQYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused benzene and imidazole ring system, which is substituted with a carboxylate group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an appropriate diamine with a diketone or keto ester under acidic conditions to form the imidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted imidazoles and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities with Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate and exhibit similar biological activities.

  • Imidazole derivatives: Other imidazole-based compounds with varying substituents can have similar applications and mechanisms of action.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity. Its methyl group and carboxylate functionality contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESIQRNNBMQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an autoclave 6.8 g (30 mmols) of methyl 2-methylbenzimidazole-5-carboxylate hydrochloride, 6.0 g of 5% palladium-barium sulfate and 140 ml of acetic acid were charged and hydrogenation was carried out at 80° C. for 115 hours under 60 atms with stirring. After cooling, 5% palladium-barium sulfate was filtered off and the filtrate was distilled off under reduced pressure. After 200 ml of water was added to the residue, 1 N sodium hydroxide solution was added to the mixture at 0° to 5° C. to adjust pH to 9 to 10 followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with methylene chloride-methanol (10 : 1) to give 0.70 g (12.0%) of methyl 2-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylate.
Name
methyl 2-methylbenzimidazole-5-carboxylate hydrochloride
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 5
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.